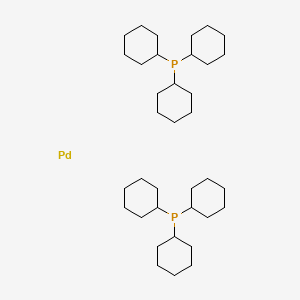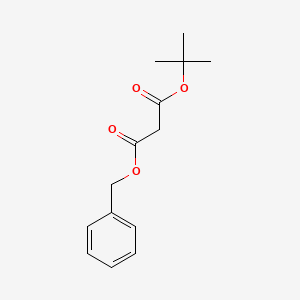
Benzyl tert-butyl malonate
Descripción general
Descripción
Benzyl tert-butyl malonate, also known as benzyl tert-butyl propanedioate, is an organic compound with the molecular formula C14H18O4. It is a colorless to pale yellow liquid with a faint aromatic odor. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzyl tert-butyl malonate is typically synthesized through a two-step process involving esterification and alkylation reactions. The first step involves the esterification of malonic acid with tert-butyl alcohol to form tert-butyl malonate. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The second step involves the alkylation of tert-butyl malonate with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch or continuous reactors, and the product is purified through distillation or recrystallization. The use of automated systems and advanced catalysts can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Benzyl tert-butyl malonate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield malonic acid derivatives.
Alkylation: The compound can be alkylated at the alpha position using alkyl halides in the presence of a strong base.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form benzyl acetate and tert-butyl acetate.
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Alkylation: Alkyl halides (e.g., methyl iodide) and bases (e.g., sodium hydride).
Decarboxylation: Elevated temperatures (above 150°C).
Major Products:
Hydrolysis: Malonic acid derivatives.
Alkylation: Alpha-alkylated malonates.
Decarboxylation: Benzyl acetate and tert-butyl acetate.
Aplicaciones Científicas De Investigación
Benzyl tert-butyl malonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving malonic acid derivatives.
Medicine: It serves as an intermediate in the synthesis of various drugs, including those with anti-inflammatory and anticancer properties.
Industry: this compound is used in the production of flavors and fragrances, as well as in the manufacture of polymers and resins
Mecanismo De Acción
The mechanism of action of benzyl tert-butyl malonate involves its role as a precursor in various chemical reactions. The compound’s ester groups can undergo hydrolysis, alkylation, and decarboxylation, leading to the formation of different products. These reactions are facilitated by the presence of specific catalysts and reaction conditions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied .
Comparación Con Compuestos Similares
Diethyl malonate: Another malonic acid derivative used in organic synthesis.
Dimethyl malonate: Similar to diethyl malonate but with methyl ester groups.
Ethyl acetoacetate: A related compound used in the synthesis of beta-keto esters.
Uniqueness: Benzyl tert-butyl malonate is unique due to its combination of benzyl and tert-butyl ester groups, which provide distinct reactivity and stability compared to other malonate derivatives. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Propiedades
IUPAC Name |
1-O-benzyl 3-O-tert-butyl propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-14(2,3)18-13(16)9-12(15)17-10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXXXODAXXAFNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371546 | |
| Record name | BENZYL TERT-BUTYL MALONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72594-86-6 | |
| Record name | BENZYL TERT-BUTYL MALONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl tert-butyl malonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


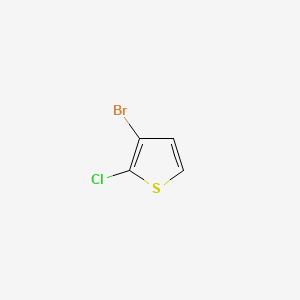
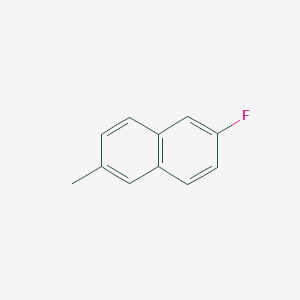
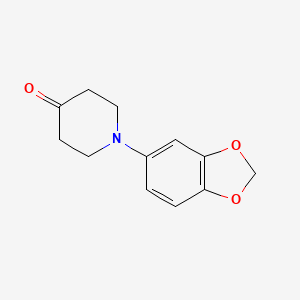
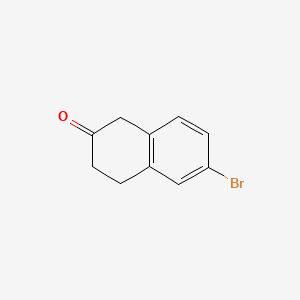
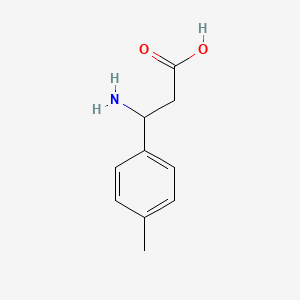
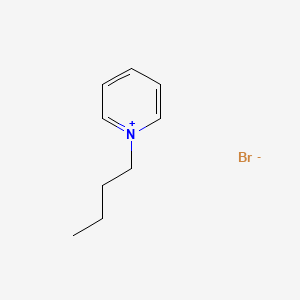
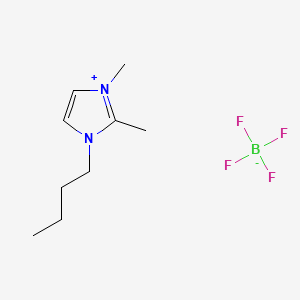
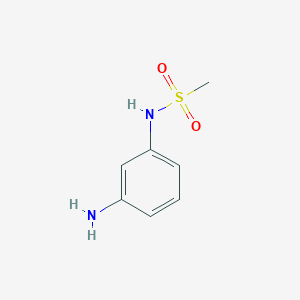
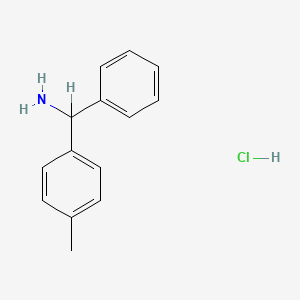
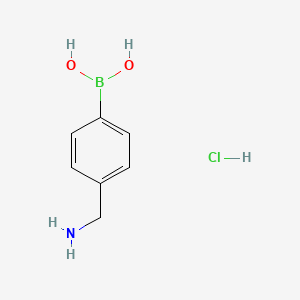
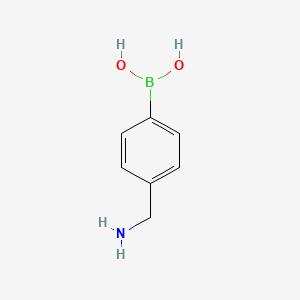
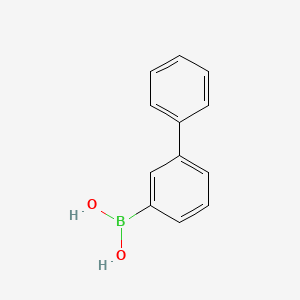
![cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate](/img/structure/B1270767.png)
